(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;2-methyloxirane;oxirane
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Overview
Description
The compound (2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;2-methyloxirane;oxirane is a complex organic molecule It consists of multiple hydroxyl groups and oxirane rings, making it a versatile compound in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of oxirane rings and the introduction of hydroxyl groups. One common method involves the use of epoxidation reactions, where alkenes are converted to oxiranes using peracids. The hydroxyl groups can be introduced through hydrolysis or oxidation reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale epoxidation processes. These processes use catalysts such as titanium silicalite or molybdenum-based catalysts to achieve high yields and selectivity. The reaction conditions are carefully controlled to ensure the formation of the desired product with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The oxirane rings can be reduced to form diols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
The major products formed from these reactions include diols, carbonyl compounds, ethers, and esters. These products have various applications in different industries.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The oxirane rings can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This can result in the modulation of biological pathways and the exertion of therapeutic effects. The hydroxyl groups can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- 2-methyloxirane
- oxirane
Uniqueness
This compound is unique due to its combination of oxirane rings and multiple hydroxyl groups. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific fields. Its versatility and reactivity distinguish it from other similar compounds.
Properties
CAS No. |
26301-10-0 |
---|---|
Molecular Formula |
C17H32O13 |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;2-methyloxirane;oxirane |
InChI |
InChI=1S/C12H22O11.C3H6O.C2H4O/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;1-3-2-4-3;1-2-3-1/h4-11,13-20H,1-3H2;3H,2H2,1H3;1-2H2/t4-,5-,6-,7-,8+,9-,10+,11-,12-;;/m1../s1 |
InChI Key |
INIIKXQRAAHIDO-JAGAKDGPSA-N |
Isomeric SMILES |
CC1CO1.C1CO1.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O |
Canonical SMILES |
CC1CO1.C1CO1.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Origin of Product |
United States |
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